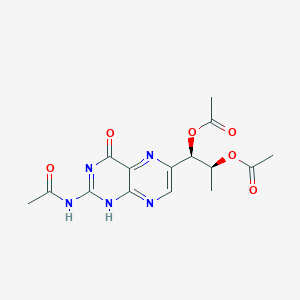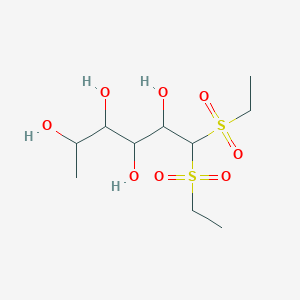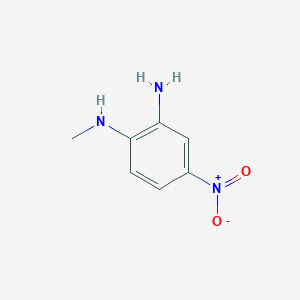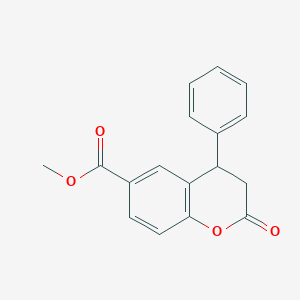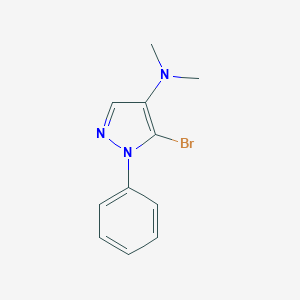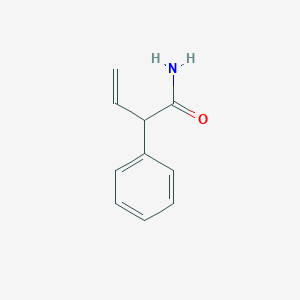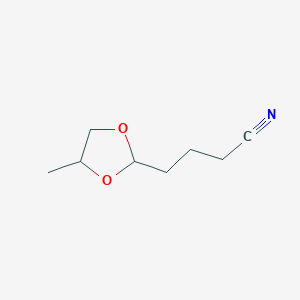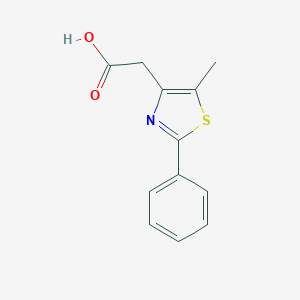
9-Brom-9-phenylfluoren
Übersicht
Beschreibung
Solvolysis of 9-bromo-9- phenylfluorene has been reported to proceed via limiting SN1 mechanism.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
9-Brom-9-phenylfluoren: ist ein wertvolles Reagenz in der organischen Synthese. Es wird verwendet, um die 9-Phenylfluorenylgruppe in andere Moleküle einzuführen, die als Schutzgruppe oder als Teil einer komplexeren organischen Verbindung dienen können . Diese Verbindung ist aufgrund ihrer Stabilität und Reaktivität besonders nützlich bei der Synthese verschiedener organischer Materialien.
Pharmazeutische Forschung
In der pharmazeutischen Forschung kann This compound verwendet werden, um neuartige Verbindungen mit potenziellen therapeutischen Wirkungen zu erzeugen. Sein Bromatom kann durch andere funktionelle Gruppen ersetzt werden, was die Entwicklung neuer Medikamente ermöglicht .
Materialwissenschaft
Diese Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter. Die Phenylfluorenstruktur ist bekannt für ihre elektronischen Eigenschaften, wodurch sie sich für die Verwendung in OLEDs (Organic Light-Emitting Diodes) und anderen elektronischen Geräten eignet .
Katalyse
This compound: kann als Ligand in der Katalyse fungieren. Es kann Komplexe mit Metallen bilden, die verschiedene chemische Reaktionen katalysieren können, darunter Polymerisationen und Kreuzkupplungsreaktionen .
Photophysik
Aufgrund seiner fluoreszierenden Eigenschaften wird This compound in photophysikalischen Studien verwendet. Forscher können das Verhalten von Photonen untersuchen, wenn sie mit dieser Verbindung interagieren, was für die Entwicklung neuer photonischer Materialien entscheidend ist .
Chemieunterricht
Im Chemieunterricht wird This compound verwendet, um verschiedene chemische Reaktionen und Mechanismen zu demonstrieren, wie z. B. die Solvolyse, die über einen limitierenden S N 1-Mechanismus abläuft . Es ist ein hervorragendes Beispiel, um Reaktionskinetik und Substitutionsreaktionen zu veranschaulichen.
Analytische Chemie
Diese Verbindung wird auch in der analytischen Chemie als Standard- oder Referenzmaterial verwendet. Seine klar definierte Struktur und seine Eigenschaften machen es zu einem idealen Kandidaten für die Kalibrierung von Instrumenten oder die Validierung analytischer Methoden .
Nanotechnologie
Schließlich hat This compound potenzielle Anwendungen in der Nanotechnologie. Es kann verwendet werden, um molekulare Gerüste für die Entwicklung von Geräten und Materialien im Nanobereich zu konstruieren .
Safety and Hazards
9-Bromo-9-phenylfluorene causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for 9-Bromo-9-phenylfluorene are not mentioned in the search results, it is used in the preparation of various compounds such as N-(9-(9-phenylfluorenyl))-L-alaninal, N-(9-phenylfluoren-9-yl)-L-serine, and 1-hydroxypyrazoles protected at the oxygen atom . This suggests potential applications in the synthesis of other complex organic compounds.
Wirkmechanismus
Target of Action
It’s known that the compound undergoes solvolysis, a reaction involving the breaking of bonds with the help of a solvent .
Mode of Action
The solvolysis of 9-Bromo-9-phenylfluorene has been reported to proceed via a limiting S N 1 mechanism . In this process, the bromine atom is replaced by a nucleophile, which is often a solvent molecule. This reaction results in the formation of a new compound .
Result of Action
It’s known that the compound can be used in the preparation of various other compounds, such as n-(9-(9-phenylfluorenyl))-l-alaninal, n-(9-phenylfluoren-9-yl)-l-serine, and 1-hydroxypyrazoles protected at the oxygen atom .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9-Bromo-9-phenylfluorene. Moreover, it’s recommended to ensure adequate ventilation when handling the compound, and it should be kept away from drains .
Eigenschaften
IUPAC Name |
9-bromo-9-phenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQXNCDBSALQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282811 | |
| Record name | 9-Bromo-9-phenylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55135-66-5 | |
| Record name | 55135-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-9-phenylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Bromo-9-phenylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 9-Bromo-9-phenylfluorene in chemical synthesis?
A1: 9-Bromo-9-phenylfluorene serves as a crucial starting material for introducing the 9-phenyl-9-fluorenyl (PhF) protecting group. [] This group is particularly useful in peptide synthesis for protecting the Nα position of amino acids and preventing racemization. []
Q2: What are the limitations of traditional methods for introducing the PhF group, and how does the research propose to overcome them?
A2: Traditional methods using 9-Bromo-9-phenylfluorene with potassium phosphate and lead nitrate often require extended reaction times (several days) and can suffer from inconsistent yields. [] The research demonstrates that using 9-chloro-9-phenylfluorene (PhFCl) with N-methylmorpholine and silver nitrate significantly accelerates the reaction, achieving excellent yields in significantly less time. []
Q3: Beyond amine protection, what other applications does the research explore for 9-chloro-9-phenylfluorene?
A3: The research investigates the broader utility of PhFCl for protecting other functional groups. It demonstrates the successful protection of alcohols, carboxylic acids, sulfonamides, amides, and thiols under specific reaction conditions using either PhFCl or 9-phenyl-9-fluorenol (PhFOH) in conjunction with suitable reagents. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)
